Cas no 2167211-28-9 (4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

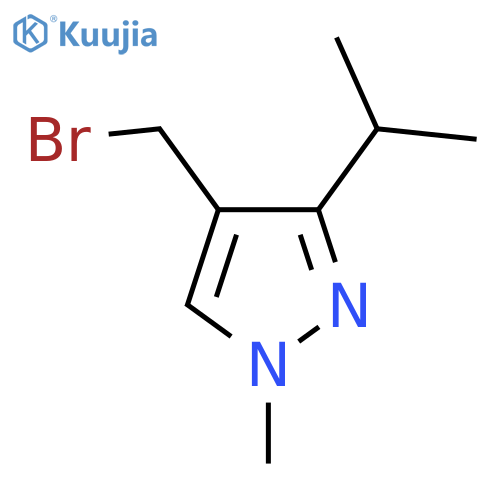

2167211-28-9 structure

商品名:4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

- EN300-1301093

- 2167211-28-9

-

- インチ: 1S/C8H13BrN2/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4H2,1-3H3

- InChIKey: JXSDIUYKFYSQCI-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN(C)N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 216.02621g/mol

- どういたいしつりょう: 216.02621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 17.8Ų

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1301093-0.5g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 0.5g |

$781.0 | 2023-05-26 | ||

| Enamine | EN300-1301093-50mg |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 50mg |

$1008.0 | 2023-09-30 | ||

| Enamine | EN300-1301093-2.5g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 2.5g |

$1594.0 | 2023-05-26 | ||

| Enamine | EN300-1301093-5.0g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 5g |

$2360.0 | 2023-05-26 | ||

| Enamine | EN300-1301093-0.05g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 0.05g |

$683.0 | 2023-05-26 | ||

| Enamine | EN300-1301093-0.25g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 0.25g |

$748.0 | 2023-05-26 | ||

| Enamine | EN300-1301093-1000mg |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 1000mg |

$1200.0 | 2023-09-30 | ||

| Enamine | EN300-1301093-2500mg |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 2500mg |

$2351.0 | 2023-09-30 | ||

| Enamine | EN300-1301093-500mg |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 500mg |

$1152.0 | 2023-09-30 | ||

| Enamine | EN300-1301093-0.1g |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |

2167211-28-9 | 0.1g |

$715.0 | 2023-05-26 |

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2167211-28-9 (4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬